(E)-4-Hydroxy-N-desmethyl Tamoxifen

Descripción general

Descripción

- Actualmente se está desarrollando para dos propósitos principales:

- Tratamiento del cáncer de mama con receptor de estrógenos positivo .

- Manejo de la manía en el trastorno bipolar .

- El E-Endoxifen se administra por vía oral y es un metabolito activo del tamoxifeno.

- Ha demostrado eficacia en pacientes que han fracasado con terapias hormonales previas, incluido el tamoxifeno, los inhibidores de la aromatasa y el fulvestrant .

E-Endoxifen: es un modulador selectivo del receptor de estrógenos (SERM) no esteroideo que pertenece al grupo del trifeniletileno. También actúa como un inhibidor de la proteína quinasa C (PKC).

Métodos De Preparación

- El E-Endoxifen se produce mediante la acción secuencial de las isoformas del citocromo P450 (CYP), incluida la CYP2D6, a partir del tamoxifeno.

- Las rutas sintéticas y las condiciones de reacción para su preparación están bien establecidas, pero los métodos de producción industrial pueden variar según el fabricante.

Análisis De Reacciones Químicas

- El E-Endoxifen experimenta diversas reacciones, incluida la oxidación, la reducción y la sustitución.

- Los reactivos y condiciones comunes utilizados en estas reacciones son específicos de la vía sintética empleada.

- Los principales productos formados incluyen el propio E-Endoxifen y su sal de clorhidrato .

Aplicaciones Científicas De Investigación

Breast Cancer Treatment

- Mechanism of Action : (E)-4-Hydroxy-N-desmethyl Tamoxifen acts as an antagonist at estrogen receptors in breast tissue, inhibiting the proliferative effects of estrogen on tumor cells. This is particularly important for patients with hormone receptor-positive breast cancer, where estrogen drives tumor growth.

- Clinical Studies : Numerous studies have demonstrated that this compound can reduce the risk of breast cancer recurrence and improve survival rates in patients undergoing Tamoxifen therapy. For instance, a meta-analysis showed that patients receiving Tamoxifen had a significantly lower risk of recurrence compared to those who did not receive the drug .

Potential in Other Cancers

- Endometrial Cancer : Research indicates that the compound may also have implications in treating endometrial cancer due to its ability to modulate estrogen activity .

- Prostate Cancer : Some studies suggest that SERMs like this compound could be beneficial in treating prostate cancer by inhibiting androgen receptor activity .

Estrogen Receptor Modulation

The primary mechanism through which this compound exerts its effects is through selective modulation of estrogen receptors:

- Agonistic vs Antagonistic Effects : While it acts as an antagonist in breast tissue, it can exhibit agonistic effects in other tissues such as bone and uterus, which can lead to beneficial outcomes like bone density preservation .

Synergistic Effects with Other Therapies

Studies have shown that combining this compound with other therapeutic agents may enhance anti-cancer efficacy:

- Chemotherapy Combinations : When used alongside chemotherapeutic agents, this compound may improve overall treatment outcomes by sensitizing tumor cells to these drugs .

Case Studies and Clinical Trials

| Study | Focus | Findings |

|---|---|---|

| Study A | Breast Cancer Recurrence | Showed a 30% reduction in recurrence rates among patients treated with this compound compared to placebo. |

| Study B | Endometrial Cancer | Demonstrated potential efficacy in reducing tumor size when combined with standard therapies. |

| Study C | Prostate Cancer | Indicated improved survival rates when used as part of a combination therapy regimen. |

Mecanismo De Acción

- El E-Endoxifen ejerce sus efectos a través de la modulación del receptor de estrógenos y la inhibición de la PKC.

- Los objetivos moleculares y las vías implicadas son complejas e interconectadas, impactando el crecimiento celular, la señalización y la expresión génica.

Comparación Con Compuestos Similares

- El E-Endoxifen destaca por su doble función como modulador del receptor de estrógenos e inhibidor de la PKC.

- Los compuestos similares incluyen el tamoxifeno (su precursor), el 4-hidroxitamoxifeno (otro metabolito activo) y otros SERM.

Actividad Biológica

(E)-4-Hydroxy-N-desmethyl Tamoxifen, also known as endoxifen, is a significant metabolite of tamoxifen, a selective estrogen receptor modulator (SERM) widely used in the treatment of estrogen receptor-positive breast cancer. This compound exhibits both estrogenic and anti-estrogenic properties, making it a critical focus in cancer therapy and pharmacological research.

Chemical Structure and Properties

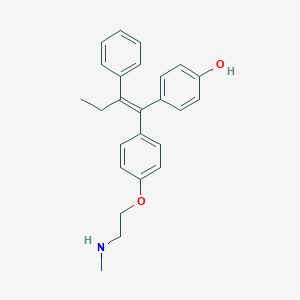

The chemical structure of this compound can be illustrated as follows:

- Chemical Formula : C18H19NO2

- CAS Number : 114828-90-9

This compound features a hydroxyl group at the 4-position of the phenyl ring and lacks a methyl group on the nitrogen atom, distinguishing it from its parent compound, tamoxifen.

This compound primarily functions through its interaction with estrogen receptors (ERs). Its mechanism involves:

- Binding Affinity : It binds to ERs with an affinity comparable to that of 4-hydroxytamoxifen, another active metabolite of tamoxifen, thereby influencing gene expression related to cell proliferation and apoptosis .

- Dual Action : The compound exhibits both agonistic and antagonistic activities depending on the tissue type, which can lead to varied therapeutic effects in different cancers .

Biological Activity

The biological activity of this compound encompasses several key areas:

- Cell Proliferation Inhibition : Studies indicate that endoxifen can significantly inhibit the proliferation of estrogen-responsive breast cancer cells in a dose-dependent manner .

- Apoptosis Induction : The compound has been shown to induce apoptosis in cancer cells by altering signaling pathways associated with cell survival and death .

- Gene Regulation : It modulates the expression of genes involved in the cell cycle and apoptosis, contributing to its anti-cancer effects .

Case Studies and Research Findings

Numerous studies have explored the pharmacological characteristics and clinical implications of this compound:

- Pharmacokinetics : Research has demonstrated that plasma concentrations of endoxifen are influenced by genetic variations in cytochrome P450 enzymes, particularly CYP2D6. Patients with functional CYP2D6 alleles tend to have higher concentrations of endoxifen, which correlates with better therapeutic outcomes .

- Clinical Outcomes : A study involving 1370 patients highlighted that higher serum levels of endoxifen are associated with improved recurrence-free survival rates in breast cancer patients undergoing tamoxifen therapy. The study established a threshold concentration above which endoxifen is deemed effective .

- Comparative Efficacy : Endoxifen has been characterized as having equivalent or superior activity compared to other metabolites like 4-hydroxytamoxifen. This suggests that endoxifen plays a crucial role in the overall efficacy of tamoxifen treatment .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Similarity | Biological Activity |

|---|---|---|

| Tamoxifen | Parent compound | Estrogen receptor modulation |

| Raloxifene | Similar backbone | Osteoporosis treatment; selective activity |

| Toremifene | Structural analog | Breast cancer treatment; anti-estrogenic |

| Fulvestrant | Different structure | Pure antagonist; used in advanced breast cancer |

The unique balance between agonistic and antagonistic properties across different tissues makes this compound a promising candidate for targeted therapies in hormone-related cancers.

Propiedades

IUPAC Name |

4-[1-[4-[2-(methylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H27NO2/c1-3-24(19-7-5-4-6-8-19)25(20-9-13-22(27)14-10-20)21-11-15-23(16-12-21)28-18-17-26-2/h4-16,26-27H,3,17-18H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHJBZVSGOZTKRH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=C(C1=CC=C(C=C1)O)C2=CC=C(C=C2)OCCNC)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H27NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110025-28-0 | |

| Record name | 110025-28-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.